molecular formula C22H30N2O2S B10881126 1-(3-Ethoxy-4-methoxybenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine

1-(3-Ethoxy-4-methoxybenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine

Cat. No.: B10881126
M. Wt: 386.6 g/mol
InChI Key: ZUBKNOPZWTUSKZ-UHFFFAOYSA-N
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Description

1-(3-Ethoxy-4-methoxybenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine is a piperazine derivative featuring dual benzyl substituents. The first benzyl group is substituted with electron-donating 3-ethoxy and 4-methoxy groups, while the second benzyl group contains a para-methylsulfanyl (SMe) moiety. Piperazine derivatives are widely studied for their diverse biological activities, including CNS modulation, antimicrobial effects, and receptor antagonism/agonism .

Properties

Molecular Formula

C22H30N2O2S

Molecular Weight

386.6 g/mol

IUPAC Name

1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-[(4-methylsulfanylphenyl)methyl]piperazine

InChI

InChI=1S/C22H30N2O2S/c1-4-26-22-15-19(7-10-21(22)25-2)17-24-13-11-23(12-14-24)16-18-5-8-20(27-3)9-6-18/h5-10,15H,4,11-14,16-17H2,1-3H3

InChI Key

ZUBKNOPZWTUSKZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)CN2CCN(CC2)CC3=CC=C(C=C3)SC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Ethoxy-4-methoxybenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine can be synthesized through a multi-step process involving the following key steps:

    Formation of the Benzyl Halides: The starting materials, 3-ethoxy-4-methoxybenzyl chloride and 4-(methylsulfanyl)benzyl chloride, are prepared by reacting the corresponding benzyl alcohols with thionyl chloride or phosphorus tribromide.

    Nucleophilic Substitution: The benzyl halides are then reacted with piperazine in the presence of a base such as potassium carbonate or sodium hydroxide to form the desired piperazine derivative.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods: Industrial production of 1-(3-ethoxy-4-methoxybenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine typically involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Solvent recovery and recycling are also employed to enhance the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Ethoxy-4-methoxybenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nitric acid, halogens (chlorine, bromine).

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

Chemical Characteristics

  • Molecular Formula : C₁₂H₁₉N₁O₄S
  • Molecular Weight : 273.35 g/mol
  • IUPAC Name : (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine

The compound features a piperazine ring substituted with ethoxy and methoxy groups, which may influence its biological activity. The presence of the methylsulfanyl group also suggests potential interactions with various biological targets.

Biological Activities

Research indicates that this compound exhibits diverse biological activities, including:

  • Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial strains. For instance, studies have indicated that piperazine derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
  • Antitumor Activity : Compounds with similar structural motifs are being investigated for their potential to induce apoptosis in cancer cells. The mechanism often involves the activation of caspases and disruption of mitochondrial function, leading to cell death .
  • Anti-inflammatory Effects : Some studies suggest that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis or other inflammatory diseases .

Synthesis and Mechanism of Action

The synthesis of 1-(3-Ethoxy-4-methoxybenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine generally involves multi-step organic reactions that optimize yield and purity. Typical synthetic routes include:

  • Formation of the Piperazine Ring : Utilizing appropriate amines and cyclic precursors.
  • Substitution Reactions : Introducing the ethoxy and methoxy groups through alkylation or acylation methods.
  • Final Modifications : Adding the methylsulfanyl group to enhance biological activity.

The exact mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that it interacts with specific receptors or enzymes involved in disease processes, similar to other piperazine derivatives .

Biological ActivityRelated CompoundsObserved Effects
AntimicrobialPiperazine DerivativesInhibition of bacterial growth (MIC values ranging from 10 to 15 µg/mL)
AntitumorThiazole DerivativesInduction of apoptosis via caspase activation
Anti-inflammatorySulfonamide CompoundsReduction in edema in animal models

Case Study 1: Antimicrobial Efficacy

A study conducted on various piperazine derivatives demonstrated significant antimicrobial activity against E. coli and S. aureus, with minimum inhibitory concentrations (MIC) reported at 12 µg/mL and 10 µg/mL respectively .

Case Study 2: Antitumor Mechanisms

Research on structurally similar compounds revealed their ability to induce apoptosis in cancer cell lines through mitochondrial dysfunction. This suggests a promising avenue for developing new anticancer agents based on the piperazine scaffold .

Mechanism of Action

The mechanism of action of 1-(3-ethoxy-4-methoxybenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine depends on its specific application:

    Pharmacological Effects: The compound may interact with neurotransmitter receptors, such as serotonin or dopamine receptors, modulating their activity and leading to therapeutic effects.

    Biochemical Pathways: It may inhibit or activate specific enzymes involved in metabolic pathways, affecting cellular processes and functions.

Comparison with Similar Compounds

Analysis :

  • Electron-Donating vs. Electron-Withdrawing Groups : The target’s 3-ethoxy-4-methoxy substituents enhance lipophilicity and may improve membrane permeability compared to electron-withdrawing groups like chloro (e.g., 3-CPP ).
  • Sulfanyl (SMe) vs. Sulfonyl-containing compounds (e.g., ) are often associated with enhanced metabolic stability but reduced bioavailability .

Physicochemical Properties

  • Metabolic Stability : Sulfanyl groups are prone to oxidation, whereas sulfonyl groups (e.g., ) are metabolically inert. This suggests the target may have a shorter half-life than sulfonyl-containing analogues .

Biological Activity

1-(3-Ethoxy-4-methoxybenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine, a compound belonging to the piperazine class, has garnered attention for its potential biological activities, particularly as a monoacylglycerol lipase (MAGL) inhibitor. This article explores its biological activity, synthesis, and implications for therapeutic applications based on diverse research findings.

  • Molecular Formula : C₁₂H₁₉N₃O₄S
  • Molecular Weight : 273.35 g/mol
  • CAS Number : 608141-42-0

The compound features a piperazine core, which is known for its versatility in medicinal chemistry, allowing for modifications that enhance biological activity.

Inhibition of Monoacylglycerol Lipase (MAGL)

Recent studies have highlighted the compound's role as a selective inhibitor of MAGL, an enzyme implicated in the degradation of endocannabinoids. The inhibition of MAGL is associated with various therapeutic effects, including anti-nociceptive and anti-inflammatory properties.

Key Findings:

  • Selectivity : The compound exhibits high selectivity for MAGL over other serine hydrolases, indicating its potential as a therapeutic agent with fewer side effects compared to irreversible inhibitors .
  • IC50 Values : Comparative studies have shown that the compound has promising IC50 values against human MAGL, suggesting effective inhibition .

Anticancer Activity

The compound's structural characteristics allow it to interact with specific biological targets associated with cancer. Research indicates that derivatives of piperazine can induce apoptosis in cancer cells.

Case Study:

In a study involving FaDu hypopharyngeal tumor cells, compounds with similar structures demonstrated enhanced cytotoxicity and apoptosis induction compared to standard chemotherapeutic agents like bleomycin . This suggests that modifications to the piperazine structure can lead to improved anticancer efficacy.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases. Piperazine derivatives have shown potential in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to Alzheimer's disease.

Research Insights:

  • Compounds similar to 1-(3-Ethoxy-4-methoxybenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine have been noted for their ability to inhibit cholinesterases effectively while also displaying antioxidant properties .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves multi-step processes that enhance its pharmacological profile. The incorporation of various functional groups into the piperazine framework is crucial for optimizing biological activity.

Synthesis Overview

  • Starting Materials : The synthesis typically begins with readily available piperazine derivatives.
  • Functionalization : Key steps include the introduction of ethoxy and methoxy groups at specific positions on the benzyl rings.
  • Final Product Isolation : The final product is purified using chromatographic techniques to ensure high purity suitable for biological testing.

Structure-Activity Relationship

Research has indicated that variations in substituents on the benzene rings significantly influence the biological activity of piperazine derivatives. For instance:

  • Methoxy Group Positioning : The position of methoxy groups affects binding affinity and selectivity towards target enzymes like MAGL .

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